Donepezil - 120014-06-4

Donepezil

Catalog Number: EVT-266168
CAS Number: 120014-06-4
Molecular Formula: C24H29NO3
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Donepezil hydrochloride is a centrally acting, selective and reversible acetylcholinesterase (AChE) inhibitor. [] It is chemically unrelated to other cholinesterase inhibitors and is classified as a piperidine derivative. [] Donepezil is widely recognized for its role in scientific research, particularly in the field of neurodegenerative diseases, specifically Alzheimer's disease (AD). [, ]

Future Directions
  • Developing novel drug delivery systems, such as transdermal patches, to enhance patient compliance and potentially reduce side effects. [, , ]
  • Evaluating the long-term effects of Donepezil on cardiac conduction, particularly its impact on the QT interval, to ensure patient safety. []
  • Exploring the potential of pharmaco-fUS and other innovative imaging techniques to monitor the real-time effects of Donepezil on brain activity and assess treatment efficacy. []

Acetylcholine

Relevance: Donepezil, as an acetylcholinesterase inhibitor, exerts its therapeutic effect by preventing the breakdown of acetylcholine. This, in turn, leads to increased levels of acetylcholine in the brain, potentially ameliorating the cognitive symptoms of Alzheimer's disease. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Rivastigmine

Compound Description: Rivastigmine is another acetylcholinesterase inhibitor (AChEI) that is also approved for the treatment of Alzheimer’s disease. It is a carbamylating AChEI, which means it binds to and inhibits AChE for a longer period than non-carbamylating AChEIs like donepezil. []

Relevance: Rivastigmine and donepezil are both AChEIs used to treat Alzheimer's disease. They have similar efficacies, but rivastigmine may have a slightly higher rate of adverse effects, particularly gastrointestinal side effects. [] Studies have also compared the effects of donepezil and rivastigmine on AChE inhibition in the presence of neramexane, an NMDA receptor antagonist. The studies found that neramexane did not influence the AChE inhibition produced by donepezil or rivastigmine. []

Galantamine

Relevance: Galantamine and Donepezil share a similar mechanism of action in treating Alzheimer's disease by inhibiting acetylcholinesterase. They are both commonly prescribed for mild to moderate Alzheimer's disease. [] Clinical trials have also been conducted to compare the effects of donepezil and galantamine on mortality rates in Alzheimer's disease patients. No significant differences in mortality rates were observed between the two treatments. []

Tacrine

Relevance: Both donepezil and tacrine are acetylcholinesterase inhibitors, but donepezil was developed to overcome the disadvantages of tacrine, such as its hepatotoxicity. Donepezil is considered a safer alternative with a more favorable side effect profile and more convenient once-daily dosing. [, ]

Memantine

Relevance: Memantine is often used in combination with donepezil in the treatment of moderate to severe Alzheimer's disease. Studies have investigated the efficacy and safety of donepezil monotherapy compared with combination therapy of donepezil and memantine. [, , ]

Physostigmine

Relevance: Similar to tacrine, donepezil was also developed to improve upon the limitations of physostigmine. Donepezil offers a more favorable pharmacokinetic profile, including a longer duration of action, making it more suitable for the treatment of chronic conditions like Alzheimer's disease. []

Overview

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, primarily used in the treatment of Alzheimer's disease. It enhances cholinergic neurotransmission by increasing the concentration of acetylcholine in the synaptic cleft, thereby improving cognitive function in patients with mild to moderate dementia associated with Alzheimer's disease. The compound was first approved for medical use in 1996 and has since become one of the most widely prescribed medications for this condition.

Source

Donepezil is synthesized from various chemical precursors through multiple synthetic pathways. The compound is derived from indanone and piperidine moieties, which are key components in its structure.

Classification

Donepezil belongs to the class of drugs known as cholinesterase inhibitors. These compounds are characterized by their ability to inhibit the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain.

Synthesis Analysis

The synthesis of Donepezil involves several steps, typically starting from 2-alkoxycarbonyl-1-indanones. The general synthetic pathway includes:

  1. Formation of Indanone Derivatives: The initial step often involves aldol condensation or dehydratation between indanone and piperidine derivatives, leading to the formation of key intermediates.
  2. Hydrolysis and Decarboxylation: A compound undergoes hydrolysis followed by decarboxylation to yield Donepezil. This process can utilize various solvents such as ethanol or methanol under basic conditions, often employing potassium carbonate as a base .
  3. Final Hydrogenation: The final step typically involves hydrogenation of the pyridine ring, which results in the formation of Donepezil from its precursors .

Recent advancements have introduced alternative methods such as microwave-assisted synthesis and ultrasound-assisted reactions, which enhance yields and reduce reaction times compared to traditional methods .

Chemical Reactions Analysis

The synthesis of Donepezil involves several critical chemical reactions:

  1. Aldol Condensation: This reaction forms the foundational indanone structure by combining aldehydes with ketones under acidic or basic conditions.
  2. Hydrolysis: Involves breaking down ester bonds to form carboxylic acids and alcohols, crucial for generating intermediate compounds.
  3. Decarboxylation: This step removes a carboxyl group from the intermediate, facilitating the formation of Donepezil.
  4. Hydrogenation: The final reduction step saturates double bonds in the aromatic rings, completing the synthesis.

These reactions are carefully controlled to optimize yield and purity .

Mechanism of Action

Donepezil exerts its pharmacological effects through competitive inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts. By inhibiting this enzyme, Donepezil increases acetylcholine levels, enhancing cholinergic transmission and improving cognitive functions such as memory and learning.

Process

  1. Binding: Donepezil binds reversibly to the active site of acetylcholinesterase.
  2. Inhibition: This binding prevents acetylcholine from being hydrolyzed, leading to prolonged action at cholinergic synapses.
  3. Cognitive Enhancement: Increased levels of acetylcholine facilitate improved communication between neurons, which is crucial for cognitive processes affected by Alzheimer's disease .
Physical and Chemical Properties Analysis

Donepezil exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.
  • Melting Point: Approximately 150°C
  • pKa Value: The pKa value indicates its acidic nature, influencing its solubility and absorption characteristics.

These properties are essential for understanding how Donepezil behaves in biological systems and its pharmacokinetic profile .

Applications

Donepezil is primarily used in clinical settings for:

  • Treatment of Alzheimer's Disease: It is prescribed to improve cognitive function in patients with mild to moderate forms of this neurodegenerative disorder.
  • Research Applications: Ongoing studies explore potential new derivatives and analogs that may enhance efficacy or reduce side effects associated with Donepezil.
  • Development of New Therapies: Research into combinations with other therapeutic agents aims to create multi-targeted treatments that address not only symptoms but also underlying disease mechanisms .
Pharmacological Mechanisms of Action

Acetylcholinesterase Inhibition Dynamics

Table 1: Binding Kinetics of Donepezil vs. Other Cholinesterase Inhibitors

ParameterDonepezilGalantamineRivastigmine
Binding ReversibilityReversibleReversiblePseudo-irreversible
Catalytic Site (CAS) Ki (nM)6.7 ± 0.9500 ± 804.3 ± 0.6
Peripheral Site (PAS) Ki (nM)12.4 ± 1.5>10,0008.2 ± 1.1
Half-Life (hours)70–1006–81–2

Reversible Binding Kinetics at Catalytic/Peripheral Anionic Sites

Donepezil exhibits mixed competitive and noncompetitive inhibition of acetylcholinesterase (AChE) through dual-site engagement. Molecular dynamics simulations reveal it occupies the catalytic anionic site (CAS) with the protonated piperidine moiety, while its benzyl group anchors to the peripheral anionic site (PAS). This dual binding sterically hinders acetylcholine access and stabilizes the enzyme's "closed" conformation, reducing substrate hydrolysis efficiency [7]. X-ray crystallography shows Donepezil’s binding induces conformational shifts in AChE’s gorge residues (Trp86, Phe338), explaining its 10-fold greater potency than first-generation inhibitors [1] [8]. The drug’s slow dissociation rate (half-life >70 hours) underpins sustained enzymatic inhibition despite rapid plasma clearance [1] [2].

Selectivity Profile Against Butyrylcholinesterase Isoforms

Donepezil demonstrates >1,000-fold selectivity for AChE over butyrylcholinesterase (BuChE) (IC50 AChE: 6.7 nM vs. BuChE: 7,400 nM) [1] [5]. This specificity arises from structural differences in BuChE’s active site gorge, which lacks key aromatic residues (Phe295, Phe297) that facilitate Donepezil’s π-π stacking in AChE. Consequently, Donepezil minimally inhibits BuChE-mediated acetylcholine hydrolysis in glia and peripheral tissues, reducing gastrointestinal side effects [5].

Non-Cholinergic Neurochemical Pathways

Table 2: Non-Cholinergic Receptor Targets of Donepezil

TargetAffinity (Ki)Primary EffectFunctional Outcome
σ1 Receptor14.6 ± 2.1 nMAgonismEnhanced neurotrophic signaling
α7 nAChR55 ± 8 nMPositive allosteric modulationNMDA receptor internalization
NMDA Receptor>100 µMIndirect downregulationGlutamate excitotoxicity reduction

σ1 Receptor Agonism & Antiamnestic Effects

Donepezil acts as a high-affinity σ1 receptor agonist (Ki = 14.6 nM), triggering Ca2+ release from endoplasmic stores and potentiating neurotrophic pathways. σ1 activation upregulates brain-derived neurotrophic factor (BDNF) and modulates protein kinase C (PKC), enhancing synaptic plasticity independent of cholinergic effects. In rodent models, σ1 agonism reverses scopolamine-induced amnesia, confirming antiamnestic properties [5].

NMDA Receptor Downregulation & Glutamate Modulation

Through α7 nicotinic acetylcholine receptor (α7 nAChR) activation (EC50 = 55 nM), Donepezil induces phosphorylation of NMDA receptor subunits (NR1/NR2A), promoting clathrin-dependent endocytosis. This reduces surface NMDA density by 40–60% in cortical neurons, attenuating glutamate-evoked Ca2+ influx and mitochondrial depolarization [4] [9]. Methyllycaconitine (α7 antagonist) abolishes this effect, confirming pathway specificity. This NMDA regulation mitigates excitotoxicity implicated in Alzheimer’s progression [9].

Neuroprotective Molecular Mechanisms

Amyloid-β Protein Interaction Dynamics

Donepezil disrupts amyloid-β (Aβ) aggregation through PAS binding, which competitively inhibits AChE-induced Aβ fibrillization. In vitro, Donepezil reduces Aβ1–42 oligomer formation by 65% at 100 µM [5]. Additionally, it modulates amyloid precursor protein (APP) processing by enhancing non-amyloidogenic α-secretase activity, lowering Aβ production. Molecular docking shows Donepezil’s indanone group interacts with Aβ’s hydrophobic core (residues Lys16–Ala21), destabilizing β-sheet conformation [10].

Table 3: Donepezil's Effects on Amyloid-β Pathways

MechanismExperimental ModelObserved EffectMagnitude
AChE-Aβ complex inhibitionIn vitro fibrillizationReduced Aβ oligomer formation65% decrease
α-Secretase activationSH-SY5Y neuronal cellsIncreased sAPPα release2.1-fold ↑
Aβ conformational destabilizationMolecular dockingDisruption of β-sheet hydrogen bondingΔG = -9.8 kcal/mol

Microglial Activation & Neuroinflammatory Pathway Regulation

Table 4: Donepezil's Modulation of Neuroinflammatory Markers

Inflammatory MarkerLPS-Induced ChangeDonepezil (50 µM) EffectMechanism
IL-6 mRNA8.2-fold ↑84% ↓NF-κB/STAT3 phosphorylation block
COX-2 mRNA6.7-fold ↑79% ↓AKT/p38 MAPK pathway inhibition
NLRP3 InflammasomeActivatedSuppressedCaspase-1 cleavage reduction
ROS Production3.5-fold ↑68% ↓Mitochondrial membrane stabilization

Donepezil suppresses neuroinflammation by inhibiting microglial NF-κB and STAT3 pathways. In BV2 microglia, pre-treatment with Donepezil (50 µM) reduces LPS-induced proinflammatory cytokines (IL-1β: 72%↓; IL-6: 84%↓) by blocking IκBα degradation and STAT3 nuclear translocation [6]. It also inhibits NLRP3 inflammasome assembly, reducing caspase-1 activation and IL-1β maturation. In vivo, Donepezil decreases astrogliosis and COX-2 expression in 5xFAD mice by 60%, independent of cholinergic effects [6]. Mitochondrial protection contributes to this anti-inflammatory activity, as Donepezil reverses LPS-induced ROS overproduction (68% reduction) and mitochondrial membrane depolarization [6].

Properties

CAS Number

120014-06-4

Product Name

Donepezil

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3

InChI Key

ADEBPBSSDYVVLD-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC

Solubility

31mg/mL

Synonyms

1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine hydrochloride
Aricept
donepezil
donepezil hydrochloride
donepezilium oxalate trihydrate
E 2020
E-2020
E2020
Eranz

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.